1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride -

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

Catalog Number: EVT-4543220
CAS Number:
Molecular Formula: C19H30ClNO3
Molecular Weight: 355.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid (GI 262570)

Compound Description: GI 262570 is a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator. Studies in conscious rats have shown that GI 262570 induces a slow, moderate decrease in mean arterial blood pressure, alongside a gradual vasodilation in the hindquarters. This vasodilatory effect is specific to the hindquarters and is not mediated by α- or β2-adrenoceptors, nor by alterations in nitric oxide release. []

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

Compound Description: ERA-923 is a selective estrogen receptor modulator (SERM) with potent antiestrogen properties. Preclinical studies have demonstrated its ability to inhibit estrogen binding to the estrogen receptor alpha (ERα) and suppress estrogen-stimulated growth in ERα-positive breast cancer cells. Notably, ERA-923 retains efficacy against tamoxifen-resistant tumors and lacks the uterotropic effects observed with tamoxifen. []

Raloxifene hydrochloride

Compound Description: Raloxifene hydrochloride, chemically known as [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy] phenyl]methanone hydrochloride, is a selective estrogen receptor modulator (SERM). It exhibits estrogen antagonist activity in breast and uterine tissues, while demonstrating estrogen agonist-like effects on bone and lipid metabolism. [, , , , ]

{3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4,5-dihydro-[1,2,4]triazol-1-yl}phosphonic acid

Compound Description: This compound, also known as aprepitant, acts as a substance P (neurokinin-1) receptor antagonist. It is primarily used to treat emesis and inflammatory diseases. [, ]

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

Compound Description: This compound is a crucial intermediate in the synthesis of Aprepitant. []

5-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl) phenyl]ethoxy]-3(8)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This compound represents a final product derived from the synthesis pathway involving (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride, the key intermediate of Aprepitant. []

(+/-)-3,6,7,8-Tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d][1,3]diazepin-8-ol

Compound Description: This compound is an acyclic analog of pentostatin, a known adenosine deaminase inhibitor. In vitro assays demonstrated its ability to inhibit adenosine deaminase activity, although it exhibited weaker potency compared to pentostatin. Notably, this compound enhanced the antiviral activity of vidarabine against herpes simplex virus type 1 in a plaque reduction assay. []

(5S, 8S)-8-[{(1R)-1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one salts

Compound Description: This group of compounds acts as 5-HT3 receptor antagonists. They are frequently incorporated into pharmaceutical formulations, often in combination with corticosteroids, to enhance their therapeutic effects. []

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758)

Compound Description: This compound is a potent antiestrogen that exhibits minimal intrinsic estrogenic activity. Studies have shown its high affinity for the rat uterine cytoplasmic estrogen receptor and its ability to inhibit the growth of DMBA-induced rat mammary tumors. []

[2R-[2α(R*),3α]]-5-[[2-[1-[3,5-bis-(Trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride

Compound Description: This compound exhibits stereochemical properties and is often studied for its separation from its enantiomer using chiral stationary phases in chromatography. Its interaction with amylose tris-3,5-dimethylphenyl carbamate stationary phase has been extensively investigated to understand the mechanisms of chiral discrimination. []

N-[N-[(S)-1-Ethoxy[14C]carbonyl-3-phenyl[1-14C]propyl]-L-alanyl]-N-(indan-2-yl)glycine hydrochloride ([14C]CV-3317)

Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor. It has been radiolabeled with carbon-14 ([14C]) for research purposes, particularly in pharmacokinetic and metabolic studies. []

Levocetirizine hydrochloride

Compound Description: Levocetirizine hydrochloride, chemically known as 2-[2-[4-[(R)-(4-chlorophenyl)-phenyl-methyl] piperazin-1- yl] ethoxy] acetic acid dihydrochloride, is a third-generation non-sedative antihistamine. It is often used in combination with other medications, such as montelukast sodium, for the treatment of allergic conditions. [, ]

(E)-N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide

Compound Description: This compound has demonstrated efficacy in the treatment of cancer. Its pharmaceutically acceptable salts, including hydrochloride, para-toluene sulfonate, methanesulfonate, maleate, succinate, and L-malate, have been investigated for their therapeutic potential. []

[6,7-bis(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine hydrochloride

Compound Description: This compound displays polymorphism, indicating its ability to exist in multiple crystalline forms. This characteristic is crucial in pharmaceutical development, as different polymorphs can exhibit varying physicochemical properties, influencing the drug's stability, solubility, and bioavailability. This specific polymorph has demonstrated superior properties compared to other known forms and is a potential agent for treating hyperproliferative disorders. []

1-(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-carbonyl)phenoxy)ethyl)-1-methylpiperidin-1-ium (Impurity 1)

Compound Description: This compound has been identified as an impurity during the synthesis of Raloxifene hydrochloride. Its presence in the final drug substance can potentially impact the drug's quality, safety, and efficacy. Therefore, monitoring and controlling the levels of this impurity during drug manufacturing are crucial to ensure the production of high-quality Raloxifene hydrochloride. []

[6-Hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone (Impurity-2)

Compound Description: This compound is another impurity detected during the synthesis of Raloxifene hydrochloride. []

[2-(4-hydroxyphenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (Impurity-3)

Compound Description: This compound is also an impurity detected during the synthesis of Raloxifene hydrochloride. []

Ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate (TT01001)

Compound Description: TT01001 is a novel small-molecule compound designed based on the structure of pioglitazone, an insulin sensitizer. It binds to mitoNEET, a mitochondrial outer membrane protein considered a potential therapeutic target for type II diabetes. In studies using db/db mice, a model for type II diabetes, TT01001 demonstrated improvements in hyperglycemia, hyperlipidemia, and glucose intolerance, similar to pioglitazone, but without the associated weight gain. Additionally, TT01001 ameliorated mitochondrial function in the skeletal muscle of db/db mice. []

(R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy]butyric acid

Compound Description: This compound is utilized in combination with (S)-trans-{4-[({2-[({1-[3,5-bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl}butyric acid to prevent and/or treat dyslipidemic conditions such as hyper-LDL cholesterolemia. []

5-[(4-{(3S)-4-[(1R,2R)-2-Ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and specific inhibitor of the C-C chemokine receptor 5 (CCR5). It has demonstrated efficacy in reducing viral load in individuals with HIV-1 infection in phase I and II clinical trials. INCB9471 acts as a noncompetitive CCR5 inhibitor, characterized by rapid association and slow dissociation from the receptor. It exhibits potent inhibitory activity against monocyte migration and HIV-1 infection. [, ]

1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl) phenyl)ethanone

Compound Description: This compound is a potent inhibitor of phosphodiesterase 10 (PDE10). Its (S)-enantiomer has been specifically studied and is of significant interest in the development of novel therapeutics. [, ]

3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl) phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one (serlopitant)

Compound Description: Serlopitant is a high-affinity, brain-penetrant neurokinin-1 (NK1) receptor antagonist. It exhibits a long duration of action in the central nervous system and minimal drug-drug interactions. Preclinical studies have demonstrated its potential as a treatment for pruritus, with a prolonged antipruritic effect. []

5-(2-ethoxy-5-{[4-(3,5-dimethyl)piperazin1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H−pyrazolo[4,3-d]pyrimidin-7-one (dimethylacetildenafil)

Compound Description: Dimethylacetildenafil is a sildenafil analogue identified as an adulterant in a dietary supplement marketed for enhancing sexual function. It is a new analogue of acetildenafil, differing in the substitution at the 4-position of the piperazine ring, where an ethyl group is replaced by a 3,5-dimethyl substitution. []

Properties

Product Name

1-[3-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

IUPAC Name

1-[3-[2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

Molecular Formula

C19H30ClNO3

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C19H29NO3.ClH/c1-15-11-16(2)14-20(13-15)7-8-22-9-10-23-19-6-4-5-18(12-19)17(3)21;/h4-6,12,15-16H,7-11,13-14H2,1-3H3;1H

InChI Key

KCKWVJGNNWHAMO-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCOCCOC2=CC=CC(=C2)C(=O)C)C.Cl

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=CC=CC(=C2)C(=O)C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.